molecular formula C23H15ClN2O2S B2872317 1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-57-7

1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2872317
CAS No.: 893786-57-7
M. Wt: 418.9
InChI Key: AMOOBMBYMVQELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a benzothieno[3,2-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and are often associated with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the pyrimidine ring could potentially undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the benzothieno[3,2-d]pyrimidine core and the chlorophenyl group could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

A wide range of research has been conducted on the synthesis and chemical behavior of compounds related to 1-benzyl-3-(4-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, exploring its potential as a precursor for various heterocyclic compounds. Studies such as those by El-Agrody et al. (2001) and Klikar et al. (2017) have focused on synthesizing novel compounds through reactions involving this compound or its structural analogs. These works have contributed to the development of new chemical entities with potential applications in medicinal chemistry and materials science (El-Agrody et al., 2001); (Klikar et al., 2017).

Antimicrobial and Antifungal Activities

Research has also delved into the biological activities of derivatives of 1-benzyl-3-(4-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, especially their antimicrobial and antifungal properties. Studies have synthesized various derivatives and evaluated their activities against different microbial strains, contributing to the search for new therapeutic agents. For instance, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activities, revealing the potential for developing new antifungal agents (Konno et al., 1989).

Material Science Applications

Further research has explored the use of 1-benzyl-3-(4-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives in material science, particularly in the development of novel organic compounds with specific optical or electronic properties. For example, Huang et al. (2019) and Kang et al. (2013) have investigated the synthesis of polymers and terpolymers incorporating such derivatives, aiming to enhance the performance of organic photovoltaic cells. These studies contribute to the advancement of renewable energy technologies by developing new materials for efficient solar energy conversion (Huang et al., 2019); (Kang et al., 2013).

Future Directions

The future research directions would likely depend on the biological or pharmacological activity of this compound. Given the wide range of activities associated with similar heterocyclic compounds , it could be of interest in the development of new pharmaceuticals or agrochemicals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form 4-chloro-2-(thiophen-2-yl)benzaldehyde. This intermediate is then reacted with 2,4-dioxo-1,3-dihydrobenzo[d][1,3]oxazine-6-carboxylic acid in the presence of a base to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophenol", "2,4-dioxo-1,3-dihydrobenzo[d][1,3]oxazine-6-carboxylic acid", "base" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a base to form 4-chloro-2-(thiophen-2-yl)benzaldehyde.", "Step 2: Reaction of 4-chloro-2-(thiophen-2-yl)benzaldehyde with 2,4-dioxo-1,3-dihydrobenzo[d][1,3]oxazine-6-carboxylic acid in the presence of a base to form 1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS No.

893786-57-7

Molecular Formula

C23H15ClN2O2S

Molecular Weight

418.9

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15ClN2O2S/c24-16-10-12-17(13-11-16)26-22(27)21-20(18-8-4-5-9-19(18)29-21)25(23(26)28)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

AMOOBMBYMVQELM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.